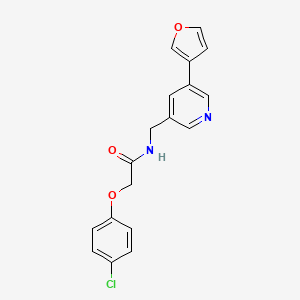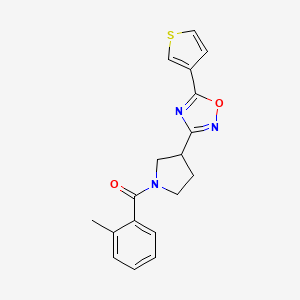
(3-(5-(Thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(o-tolyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
The compound contains several functional groups that can undergo a variety of chemical reactions. For example, the thiophene and oxadiazole rings can participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of heterocyclic rings could increase its polarity and potentially its solubility in water .Aplicaciones Científicas De Investigación
Molecular Structure and Disorder
- Molecular Structure Analysis : The study by Swamy et al. (2013) explored the molecular structures of closely related heterocyclic analogues, focusing on the treatment of structural disorder to improve the quality of structural descriptions. This research is relevant for understanding the detailed molecular structure and behavior of complex compounds like (3-(5-(Thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(o-tolyl)methanone (V. Rajni Swamy, P. Müller, N. Srinivasan, S. Perumal, & R.V. Krishnakumar, 2013).
Synthesis and Characterization
Synthesis and Antibacterial Screening : Landage et al. (2019) synthesized a series of related compounds, characterized by spectral and analytical data. These compounds were evaluated for antibacterial activities, highlighting the potential for developing novel agents with specific biological properties (V. P. Landage, D. R. Thube, & B. Karale, 2019).
Synthesis and Spectroscopic Characterization : Singh et al. (2016) focused on synthesizing and characterizing new organotin(IV) complexes derived from a compound similar to our subject. This research underlines the importance of detailed molecular characterization in understanding the properties and potential applications of such complex compounds (H. Singh, J. Singh, & Sunita Bhanuka, 2016).
Optical Properties and Applications
- Optical Properties : Volpi et al. (2017) synthesized a series of derivatives, characterized by their optical properties. These findings are significant for understanding the light-absorbing and emitting capabilities of related compounds, which could be useful in various technological applications (G. Volpi, G. Magnano, Iacopo Benesperi, D. Saccone, E. Priola, V. Gianotti, M. Milanesio, E. Conterosito, C. Barolo, & G. Viscardi, 2017).
Drug Development and Molecular Interactions
- Molecular Docking Studies : Shahana and Yardily (2020) conducted a detailed study involving the synthesis, characterization, and molecular docking of novel compounds. This type of research is crucial for drug development, as it provides insights into how these compounds might interact with biological targets (M. Shahana & A. Yardily, 2020).
Enzyme Inhibitory Activity
- Enzyme Inhibitory Studies : Cetin et al. (2021) evaluated the enzyme inhibitory activities of thiophene-based compounds. Such studies are vital for the development of new pharmaceutical agents, particularly in understanding how these compounds can modulate specific biological pathways (A. Cetin, F. Türkan, E. Bursal, & M. Murahari, 2021).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(2-methylphenyl)-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-12-4-2-3-5-15(12)18(22)21-8-6-13(10-21)16-19-17(23-20-16)14-7-9-24-11-14/h2-5,7,9,11,13H,6,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUMEMZLHOAUMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(C2)C3=NOC(=N3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(5-(Thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(o-tolyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


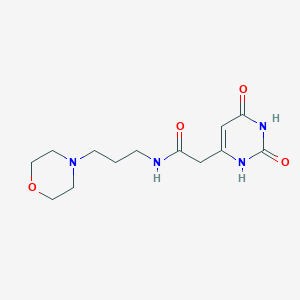

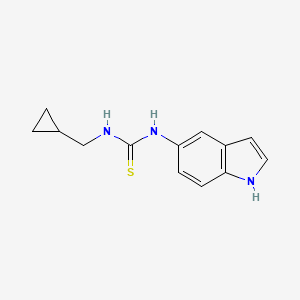
![4-[methyl(phenyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2768357.png)
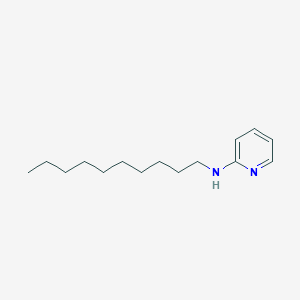
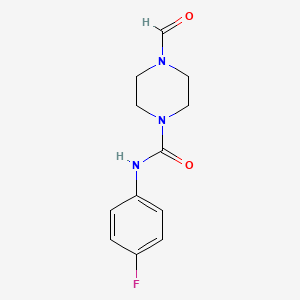
![N-tert-butyl-4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidine-1-carboxamide](/img/structure/B2768363.png)
![(2S)-N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-2-(6-methoxynaphthalen-2-yl)propanamide](/img/structure/B2768365.png)
![N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide](/img/structure/B2768368.png)
![4-(5-(Tert-butyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2768370.png)
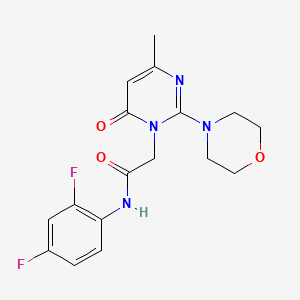
![3-benzyl-N-(2-methoxybenzyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2768373.png)
